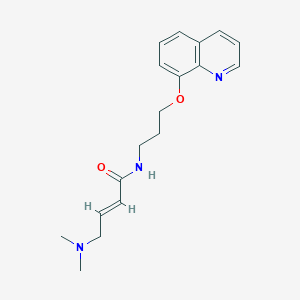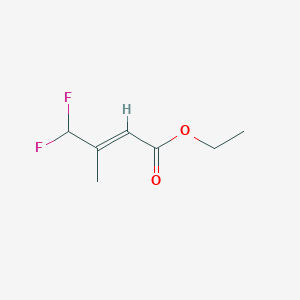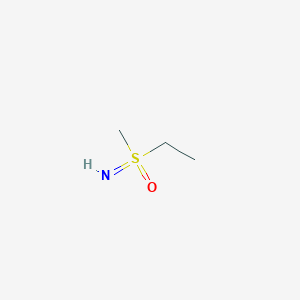![molecular formula C29H29N5O2 B2822984 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-29-0](/img/no-structure.png)
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H29N5O2 and its molecular weight is 479.584. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Given the complexity and specificity of the chemical name, it's possible that direct scientific research applications related to this exact compound may not be readily available in the provided abstracts. Research on such a specific compound would likely be highly specialized and could involve aspects like its synthesis, potential as a pharmaceutical agent, or its role in specific biochemical pathways, which are not covered in the returned results.
To address the requirements as best as possible under the circumstances:
Scientific Research Applications
Potential Therapeutic Uses
Research on compounds with complex structures similar to the requested chemical often explores their potential therapeutic uses, such as their efficacy as bronchodilators, antiallergic compounds, or in the treatment of specific diseases like Parkinson's disease. For example, studies have examined the neuroprotective effects of caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease, highlighting the therapeutic potential of modulating adenosine receptors (Chen et al., 2001).
Environmental and Occupational Health
Some research focuses on the environmental and occupational health implications of exposure to compounds, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For instance, studies have evaluated the health risks associated with exposure to naphthalene, a PAH, suggesting its urinary metabolites as biomarkers for assessing exposure levels (Serdar et al., 2003; Rappaport et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione with naphthalen-1-ylmethyl bromide followed by cyclization and oxidation steps.", "Starting Materials": [ "1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione", "naphthalen-1-ylmethyl bromide", "potassium carbonate", "copper(II) sulfate", "sodium borohydride", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "1. 1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is reacted with naphthalen-1-ylmethyl bromide in the presence of potassium carbonate and copper(II) sulfate to form the corresponding imine intermediate.", "2. The imine intermediate is then cyclized using sodium borohydride to form the tetrahydropyrimido[2,1-f]purine ring system.", "3. The resulting compound is then oxidized using hydrogen peroxide in the presence of acetic acid to form the final product, 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.", "4. The final product is purified by recrystallization from ethanol." ] } | |
Número CAS |
877616-29-0 |
Nombre del producto |
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Fórmula molecular |
C29H29N5O2 |
Peso molecular |
479.584 |
Nombre IUPAC |
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3 |
Clave InChI |
GVHFWDYOSFSHEK-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)
![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)




![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
